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Introduction

D-Tagatose, a naturally occurring monosaccharide and a stereoisomer of D-fructose, has
garnered significant interest as a low-calorie bulk sweetener.[1][2] It possesses approximately
92% of the sweetness of sucrose with only about 38% of the calories.[1][3] Found in small
guantities in fruits, cacao, and dairy products, D-Tagatose is commercially produced for use in
a variety of food and beverage applications.[3] Its metabolic profile, characterized by limited
absorption and a minimal impact on blood glucose and insulin levels, has prompted extensive
toxicological evaluation to establish its safety for human consumption. This technical guide
provides a comprehensive overview of the toxicological studies conducted on D-Tagatose,
presenting key data in a structured format, detailing experimental methodologies, and
visualizing relevant pathways and workflows. It is important to note that the vast majority of
toxicological research has been conducted on D-Tagatose, the commercially relevant isomer,
and not L-Tagatose.

1. Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects of a substance following a
single, high-dose exposure.

Experimental Protocol: Acute Oral Toxicity Study in Rats
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o Test System: Sprague-Dawley rats.

o Administration: A single oral dose of D-Tagatose (e.g., 20 g/kg body weight) administered via
gastric intubation.

o Observation Period: Animals are observed for mortality and clinical signs of toxicity for the
first 24 hours and then daily for a total of 14 days.

o Parameters Monitored: Clinical signs of toxicity, mortality, and any pathological abnormalities
upon necropsy.

Table 1: Acute Toxicity of D-Tagatose

. Route of .
Species L . Dose Observation Result
Administration

Mortality and No mortality or
Rat Oral (gastric 20 g/kg body clinical signs of pathological
intubation) weight toxicity observed  abnormalities
for 14 days. were observed.

2. Subchronic and Chronic Toxicity

Subchronic and chronic toxicity studies evaluate the potential adverse effects of repeated
exposure to a substance over a prolonged period.

Experimental Protocol: 90-Day and 2-Year Oral Toxicity Studies in Rats
o Test System: Wistar or Sprague-Dawley rats.

» Administration: D-Tagatose is administered as a dietary admixture at various concentrations
(e.g., 2.5%, 5%, 10%, 15%, 20% w/w) for 90 days (subchronic) or 24 months (chronic).

o Control Groups: A control group receiving a standard diet and sometimes an isocaloric
control group (e.g., with fructose or cellulose) are included for comparison.

e Parameters Monitored:
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o General: Body weight, food and water consumption, clinical signs of toxicity.

o Hematology and Clinical Chemistry: Analysis of blood and serum parameters.

o Organ Weights: Measurement of absolute and relative organ weights at necropsy.
o Histopathology: Microscopic examination of various organs and tissues.

Table 2: Subchronic and Chronic Toxicity of D-Tagatose in Rats
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Dose Levels

Study Duration L
(in diet)

Species

Key Findings

NOAEL (No-
Observed-
Adverse-Effect
Level)

Sprague-Dawley 5%, 10%, 15%,

90-Day
Rat 20%

Transient soft
stools at 215%.
Decreased body
weights at =215%
(males) and 20%
(females).
Increased
relative liver
weights at >210%,
associated with
hepatocellular
hypertrophy and
glycogen

accumulation.

5% in the diet.

2-Year Wistar Rat 2.5%, 5%, 10%

Increased
relative liver
weights in both
D-tagatose and
fructose groups,
attributed to
increased
glycogen
deposition.
Increased
adrenal, kidney,
and testes
weights at high
doses,
considered a
general
phenomenon in

rats with high

4 g/kg bw/day.
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intakes of low-
digestible
carbohydrates
and of no
toxicological
significance to
humans. No
evidence of

carcinogenicity.

3. Genotoxicity

Genotoxicity assays are performed to assess the potential of a substance to damage genetic
material (DNA).

Experimental Protocols: In Vitro and In Vivo Genotoxicity Assays
A battery of standard assays is typically conducted to evaluate different genotoxic endpoints.

e Ames Salmonella typhimurium Reverse Mutation Assay: Detects point mutations (gene
mutations). D-Tagatose is tested with and without metabolic activation (S9 mix) at
concentrations up to 5000 u g/plate .

o Chromosomal Aberration Assay in Chinese Hamster Ovary (CHO) Cells: Evaluates the
potential to induce structural chromosomal damage. Cells are exposed to D-Tagatose at
concentrations up to 5000 pg/ml, with and without metabolic activation.

e Mouse Lymphoma Forward Mutation Assay: Detects a broad range of genetic damage.
L5178Y mouse lymphoma cells are treated with D-Tagatose up to 5000 pg/ml, with and
without metabolic activation.

¢ In Vivo Mouse Micronucleus Assay: Assesses chromosomal damage in bone marrow
erythrocytes of mice. Mice are administered D-Tagatose at doses up to 5000 mg/kg.

Table 3: Genotoxicity Studies of D-Tagatose
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Concentration/ Metabolic
Assay Test System L. Result
Dose Activation
S. typhimurium
. : Up to 5000 p : : .
Ames Test strains, E. coli With and Without  Negative
g/plate
WP2uvrA-
Chinese Hamster
Chromosomal ] ) )
] Ovary (CHO) Up to 5000 pg/ml  With and Without  Negative
Aberration
cells
Mouse
Lymphoma L5178Y mouse ] ] ]
Up to 5000 pg/ml With and Without  Negative
Forward lymphoma cells
Mutation
) Mouse bone
In Vivo
] marrow Up to 5000 ]
Micronucleus , N/A Negative
polychromatic mg/kg
Test
erythrocytes

4. Human Studies and Tolerability

Human clinical trials are crucial for determining the safety and tolerability of a substance under

real-world consumption scenarios.

Experimental Protocol: Human Clinical Trials

Study Design: Typically double-blind, randomized, placebo-controlled crossover or parallel-

group studies.

Subjects: Healthy volunteers or individuals with specific conditions (e.g., type 2 diabetes).

Intervention: Administration of single or repeated doses of D-Tagatose in various forms (e.g.,

in beverages).

Parameters Monitored:

o Gastrointestinal Tolerance: Assessment of symptoms like nausea, diarrhea, and flatulence.
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o Biochemical Parameters: Measurement of serum glucose, insulin, and uric acid levels.
o Hepatic Effects: Monitoring of liver volume and glycogen concentrations.

Table 4: Human Tolerability and Safety of D-Tagatose

Study Population Dose Key Findings

Mild gastrointestinal symptoms
Healthy Adults Single dose of 30 g (nausea, diarrhea, flatulence)

in some individuals.

Diarrhea observed in some
Healthy Adults Single dose of 75 g individuals, while other studies
showed no laxative effect.

_ _ No relevant effect on the liver,
15 g, three times daily (45 ) ) )
Healthy Adults no diarrhea, and no increase in
g/day ) for 28 days ) ) )
serum uric acid concentration.

) ) Did not produce a clinically
Hyperuricemic and Gouty ) o ] ]
Single dose of 15 g significant increase in plasma

Subjects ] ] ]
uric acid concentrations.

Acceptable Daily Intake (ADI)

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated the safety of
D-Tagatose. In 2001, an ADI of 0-80 mg/kg body weight was established based on a No-
Observed-Effect Level (NOEL) of 0.75 g/kg bw/day from a 28-day human study and a safety
factor of 10.
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Caption: Workflow for the toxicological evaluation of D-Tagatose.
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Caption: Metabolic pathway of D-Tagatose.
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Conclusion

The extensive toxicological evaluation of D-Tagatose has consistently demonstrated its safety
for consumption. It exhibits low acute toxicity and is not genotoxic. Subchronic and chronic
studies in rats have identified a No-Observed-Adverse-Effect Level, with effects at high doses,
such as increased liver weight due to glycogen deposition, being considered adaptive
responses without toxicological significance for humans. Human studies have established a
good tolerability profile, with mild gastrointestinal effects only occurring at high intake levels.
Based on this robust body of evidence, regulatory agencies have established an Acceptable
Daily Intake and recognized D-Tagatose as safe for its intended use as a low-calorie
sweetener.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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